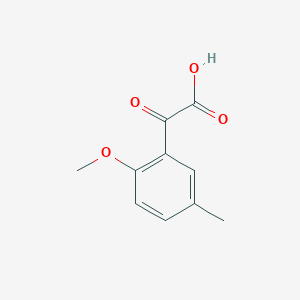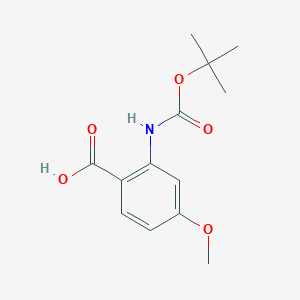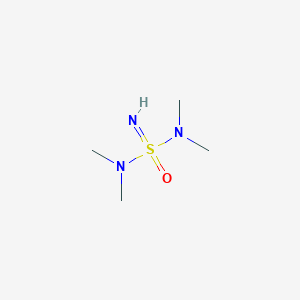![molecular formula C11H18BNO3 B13610817 [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine: is an organic compound that features a furan ring substituted with a methanamine group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methanamine group: This step involves the functionalization of the furan ring with a methanamine group, which can be done using various amination reactions.
Attachment of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This is usually accomplished through a borylation reaction, where a boron-containing reagent is used to introduce the dioxaborolan group onto the furan ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the methanamine group to an amine.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of boron-containing drugs.
Biological Probes: It can be used as a probe to study biological processes involving boron.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Agriculture: It may have applications in the development of agrochemicals.
作用機序
The mechanism by which [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine exerts its effects depends on its specific application. In drug development, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The boron atom in the dioxaborolan group can form reversible covalent bonds with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Phenylboronic acid pinacol ester: Similar in that it contains a boron atom bonded to a pinacol ester group.
Catecholborane: Another boron-containing compound used in organic synthesis.
Bis(pinacolato)diboron: A reagent commonly used for borylation reactions.
Uniqueness: What sets [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine apart is its unique combination of a furan ring, a methanamine group, and a dioxaborolan group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis, catalysis, and materials science.
特性
分子式 |
C11H18BNO3 |
|---|---|
分子量 |
223.08 g/mol |
IUPAC名 |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C11H18BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(7-13)14-9/h5-6H,7,13H2,1-4H3 |
InChIキー |
RDBXGCNVHXBAKE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


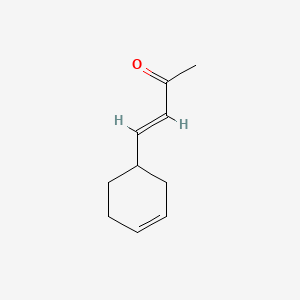
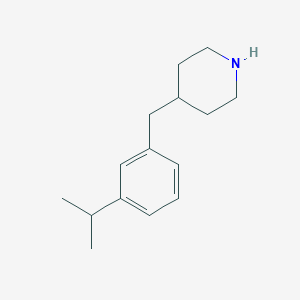
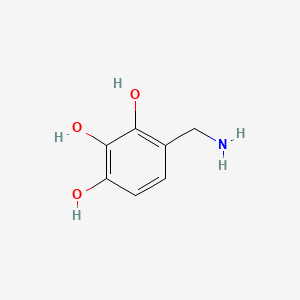
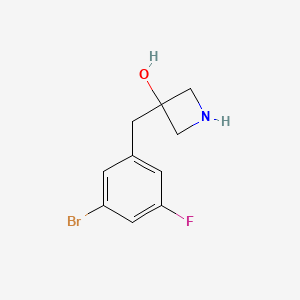
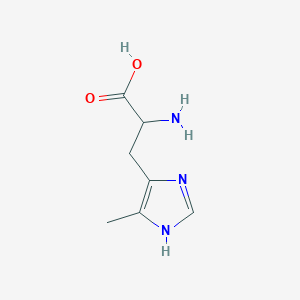
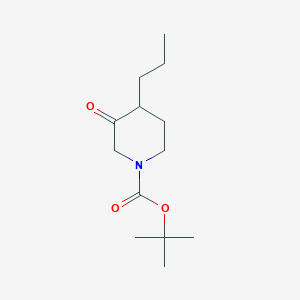

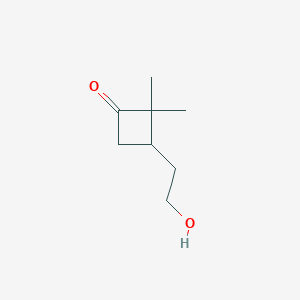
![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)
